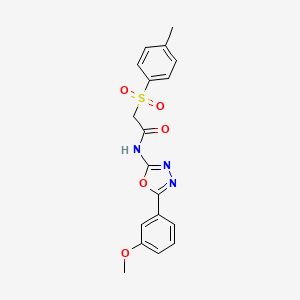

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide

Description

N-(5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 3-methoxyphenyl group and at the 2-position with a tosylacetamide moiety. The 1,3,4-oxadiazole ring is a five-membered aromatic structure containing two nitrogen atoms and one oxygen atom, known for its electron-withdrawing properties and stability, making it a common scaffold in medicinal chemistry and materials science . The 3-methoxyphenyl substituent contributes electron-donating effects via the methoxy group, while the tosylacetamide (p-toluenesulfonylacetamide) group introduces sulfonamide functionality, which can enhance metabolic stability and binding interactions in biological systems.

For example, substituted 1,3,4-oxadiazoles are frequently explored for antimicrobial, anticancer, and plant growth-regulating activities .

Properties

IUPAC Name |

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5S/c1-12-6-8-15(9-7-12)27(23,24)11-16(22)19-18-21-20-17(26-18)13-4-3-5-14(10-13)25-2/h3-10H,11H2,1-2H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLQEIVUOLCLQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide typically involves the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the methoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a methoxyphenyl derivative, often through a nucleophilic substitution reaction.

Attachment of the tosylacetamide group: The final step involves the reaction of the intermediate with tosyl chloride and acetamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide has been studied for various scientific research applications, including:

Medicinal Chemistry: The compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Biological Studies: It has been used in studies to understand its interaction with biological targets such as enzymes and receptors.

Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide with structurally related compounds, focusing on substituent effects, core modifications, and biological activities inferred from the evidence:

Key Observations:

Substituent Effects: Electron-Donating vs. In contrast, the methylsulfonyl group in is strongly electron-withdrawing, which could increase metabolic stability or alter target affinity. Sulfonamide vs.

Core Modifications :

- Replacing the 1,3,4-oxadiazole core with a thiadiazoline (as in ) reduces aromaticity, likely decreasing thermal stability and altering electronic properties. Hybrid structures like the oxadiazole-thiazole in may synergize multiple pharmacophoric features for enhanced bioactivity.

Biological Activity Trends :

- Methoxy-substituted aryl groups (e.g., 3-methoxy or 3,4,5-trimethoxy in ) are associated with bioactivity in plant growth regulation and enzyme inhibition. The target compound’s 3-methoxy group may similarly contribute to interactions with auxin- or cytokinin-like pathways .

- Sulfonamide-containing compounds (e.g., target and ) are often explored as kinase inhibitors or antimicrobial agents due to their ability to mimic enzyme substrates.

Biological Activity

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the formation of the oxadiazole ring followed by the introduction of the tosylacetamide group. The general synthetic route includes:

- Formation of the oxadiazole ring : This is achieved through a condensation reaction involving 3-methoxyphenyl hydrazine and appropriate carbonyl compounds.

- Tosylation : The resulting oxadiazole is then treated with tosyl chloride in the presence of a base to yield the final product.

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole moiety exhibit notable antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Name | Bacterial Strains Tested | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 18 |

| Compound B | S. aureus | 20 |

| This compound | P. aeruginosa | 22 |

Anticancer Activity

Studies have demonstrated that oxadiazole derivatives possess anticancer properties. This compound has been tested in vitro against various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM.

Table 2: Cytotoxicity Results Against MCF-7 Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.